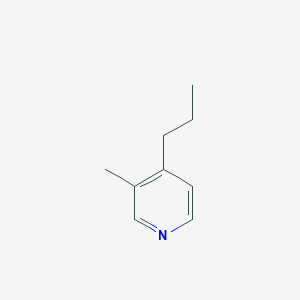

3-Methyl-4-propyl-pyridine

Description

Contextual Significance of Alkyl-Substituted Pyridine (B92270) Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention in various scientific fields, particularly in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif present in numerous natural products, including vitamins and alkaloids. researchgate.netjchemrev.com Its unique electronic properties and ability to form hydrogen bonds make it a valuable scaffold in drug design. nih.gov

Alkyl-substituted pyridines, a subset of pyridine derivatives, are characterized by the presence of one or more alkyl groups attached to the pyridine ring. The nature, position, and size of these alkyl substituents can profoundly influence the molecule's physical, chemical, and biological properties. acs.orgwhiterose.ac.uk This structural diversity allows for the fine-tuning of properties such as lipophilicity, steric hindrance, and electronic effects, which are crucial for optimizing the efficacy and selectivity of bioactive molecules. acs.orgwhiterose.ac.uk Consequently, alkyl-substituted pyridines are integral components of many pharmaceutical drugs, agrochemicals, and functional materials. researchgate.netnih.gov Their applications span a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govontosight.ai

Contemporary Research Paradigms for Substituted Pyridines

Modern research on substituted pyridines is driven by the need for more efficient and selective synthetic methodologies, as well as the exploration of novel applications. researchgate.netresearchgate.net A key focus is the development of regioselective synthesis methods that allow for the precise placement of various functional groups on the pyridine ring. organic-chemistry.orgnsf.gov Traditional methods for pyridine synthesis often suffer from harsh reaction conditions and the formation of isomeric mixtures, which can be challenging to separate. organic-chemistry.org To address these limitations, researchers are exploring innovative strategies such as transition-metal-catalyzed cross-coupling reactions, C-H activation, and ring-transformation reactions of other heterocyclic systems. organic-chemistry.orgnsf.gov

Another significant research trend is the incorporation of pyridine scaffolds into more complex molecular architectures to create novel bioactive compounds and materials. researchgate.net This includes the synthesis of pyridine-containing macrocycles, polymers, and supramolecular assemblies. Furthermore, there is a growing interest in understanding the structure-activity relationships of substituted pyridines to guide the rational design of molecules with desired properties. whiterose.ac.uk This involves a combination of experimental studies and computational modeling to predict how different substituents will affect the molecule's behavior. whiterose.ac.uknsf.gov The development of new analytical techniques also plays a crucial role in characterizing these complex molecules and their interactions.

Chemical Profile of 3-Methyl-4-propyl-pyridine

| Property | Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 3478-72-6 |

| IUPAC Name | 3-Methyl-4-propylpyridine |

This data is compiled from multiple sources. nist.govchemicalbook.comoakwoodchemical.com

Spectroscopic Data

Synthesis and Manufacturing

The synthesis of alkyl-substituted pyridines like this compound can be approached through various synthetic routes. One common industrial method for producing 3-methylpyridine (B133936) (3-picoline) involves the reaction of formaldehyde, acetaldehyde (B116499) (or its trimer, paraldehyde), and ammonia. google.comgoogle.com This reaction is typically carried out at high temperatures and pressures. google.comgoogle.com

More broadly, the synthesis of substituted pyridines is an active area of research. Modern methods focus on achieving high regioselectivity and functional group tolerance. researchgate.netnsf.gov These include:

Transition-metal-catalyzed cross-coupling reactions: These methods allow for the precise introduction of alkyl and other functional groups onto a pre-functionalized pyridine ring. organic-chemistry.org

Ring-transformation reactions: Substituted pyridines can be synthesized by rearranging other heterocyclic rings, such as isoxazoles. nsf.gov This approach can provide access to complex substitution patterns.

[2+2+2] Cycloaddition reactions: The reaction of alkynes with nitriles, often catalyzed by transition metals, is an atom-economical way to construct the pyridine ring with various substituents. researchgate.net

Research Applications

Alkyl-substituted pyridines are widely investigated for their potential applications in medicinal chemistry and materials science. The specific compound this compound is listed as a chemical intermediate.

The broader class of alkyl-substituted pyridines is explored in various research contexts:

Medicinal Chemistry: Pyridine derivatives are integral to the development of new therapeutic agents. researchgate.netekb.eg They are found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai The substitution pattern on the pyridine ring is critical for biological activity. For example, 4-Amino-3-methylpyridine has been studied as a muscle relaxant. chemicalbook.com

Catalysis: Pyridine derivatives can act as ligands for transition metal catalysts. The electronic and steric properties of the substituents on the pyridine ring can be tuned to optimize the performance of the catalyst for a specific reaction. whiterose.ac.uk

Materials Science: The pyridine moiety is incorporated into polymers and other materials to impart specific properties, such as thermal stability or the ability to coordinate with metal ions.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-4-9-5-6-10-7-8(9)2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBMSCLUBWVGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404678 | |

| Record name | 3-methyl-4-propyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-72-6 | |

| Record name | 3-methyl-4-propyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 4 Propyl Pyridine and Analogues

Strategic Approaches to Pyridine (B92270) Ring Construction

The de novo synthesis of the pyridine core remains a cornerstone of heterocyclic chemistry, offering a direct route to a wide array of substitution patterns. baranlab.org These methods typically involve the condensation and cyclization of carbonyl compounds, often in the presence of an ammonia source to incorporate the nitrogen heteroatom. baranlab.orgresearchgate.net

Cyclization Reactions in Pyridine Formation

Cyclization reactions are fundamental to pyridine synthesis, involving the formation of the heterocyclic ring from a suitably functionalized aliphatic precursor. mdpi.com A classic and straightforward approach is the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. baranlab.orgresearchgate.net The reaction proceeds through the formation of an imine, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyridine ring. researchgate.net For the synthesis of 3-Methyl-4-propyl-pyridine, a potential precursor would be 3-methyl-4-propyl-pentane-1,5-dial or a related 1,5-diketone.

More contemporary methods have expanded the scope of cyclization strategies. For instance, multistep anionic rearrangements involving electrocyclic ring formation have been developed as a novel route to pyridines. figshare.com Additionally, a variety of other cyclization pathways, such as those proceeding via aza-6π electrocyclization or the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source, provide access to diverse pyridine structures. organic-chemistry.org

Oligomerization of Carbonyl Compounds with Ammonia for Pyridine Synthesis

The formation of pyridines through the oligomerization of simple carbonyl compounds with ammonia, often referred to as the Chichibabin pyridine synthesis, is a powerful method for producing alkyl-substituted pyridines. nih.gov This reaction typically involves the gas-phase or liquid-phase condensation of aldehydes and ketones over a catalyst at high temperatures. The process for synthesizing 3-methyl-pyridine (3-picoline), for example, can involve the reaction of formaldehyde, acetaldehyde (B116499) (paracetaldehyde), and ammonia under high pressure and temperature. google.com

Research has shown that different starting carbonyls yield specific substitution patterns. The formation of 3-alkylpyridines, for instance, requires the presence of acrolein or 2,4-alkadienals in the reaction mixture with ammonia. nih.gov The reaction pathways involve a series of aldol-type condensations, Michael additions, and imine formations, culminating in cyclization and aromatization to generate the pyridine ring. nih.gov The synthesis of this compound via this method would likely require a carefully selected mixture of aldehydes, such as acetaldehyde, butyraldehyde, and acrolein, in the presence of ammonia.

Multicomponent Reactions for Pyridine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for synthesizing complex molecules like substituted pyridines. researchgate.netacsgcipr.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net Several named MCRs are particularly important for pyridine synthesis.

The Hantzsch pyridine synthesis is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org This method allows for the synthesis of symmetrically substituted pyridines. baranlab.org

The Bohlmann-Rahtz pyridine synthesis provides a route to trisubstituted pyridines by reacting enamines with propargyl ketones. researchgate.net The Guareschi-Thorpe reaction utilizes a cyanoacetamide and a 1,3-diketone to produce a 2-pyridone, which can be further functionalized. acsgcipr.org Another significant approach is the Kröhnke pyridine synthesis , which generates 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org

| Reaction Name | Reactants | Primary Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Symmetrically Substituted (Di)hydropyridines | wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Propargyl Ketone | Trisubstituted Pyridines | researchgate.netacsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Substituted 2-Pyridones | acsgcipr.org |

| Kröhnke Synthesis | α-Pyridinium Methyl Ketone, α,β-Unsaturated Carbonyl, Ammonium Acetate | 2,4,6-Trisubstituted Pyridines | wikipedia.org |

Regioselective Alkylation and Functionalization Strategies

An alternative to de novo ring construction is the functionalization of a pre-existing pyridine ring. This approach is particularly useful for introducing substituents at specific positions and is often employed in late-stage derivatization.

Direct C-4 Alkylation of Pyridine Scaffolds

The direct and regioselective alkylation of the pyridine ring, especially at the C-4 position, has historically been a significant challenge. nih.govacs.org For the synthesis of this compound, this would involve the selective introduction of a propyl group at the C-4 position of 3-methylpyridine (B133936) (3-picoline).

One established method is the Minisci reaction , which involves the addition of a radical nucleophile to a protonated pyridine ring. nih.govscispace.com This reaction can be used for decarboxylative alkylation, providing a pathway to C-4 alkylated pyridines. acs.org To overcome issues with regioselectivity, a strategy using a simple maleate-derived blocking group has been developed, which enables precise control for Minisci-type alkylation at the C-4 position. nih.govacs.org

Modern synthetic methods offer alternative solutions for regioselective alkylation. A versatile platform for C-4 functionalization utilizes an enzyme-mimic urea activation reagent, which can accommodate both ionic and radical nucleophiles for alkylation and arylation. rsc.org Another innovative approach uses 1,1-diborylalkanes for the regiodivergent alkylation of pyridines. acs.org In this system, the regioselectivity is controlled by the choice of alkyllithium activator; for example, methyllithium tends to favor C-4 alkylation. acs.org A direct synthetic route to this compound from 3-picoline and propionic anhydride (B1165640) has also been reported. chemicalbook.com

Functional Group Interconversions on Alkyl-Substituted Pyridines

Functional group interconversion (FGI) is a crucial strategy in organic synthesis that involves the conversion of one functional group into another without altering the carbon skeleton. ub.edufiveable.me This approach is valuable for elaborating the structure of alkyl-substituted pyridines. For instance, a functional group on the propyl chain of a 3-methyl-4-(functionalized propyl)-pyridine could be transformed, or the methyl group at the C-3 position could be modified.

Common FGI reactions applicable to alkyl side chains include oxidation, reduction, and nucleophilic substitution. fiveable.me For example, a primary alcohol on the side chain can be oxidized to an aldehyde or a carboxylic acid. fiveable.me Conversely, a carbonyl group can be reduced to a hydroxyl group or fully to a methylene (B1212753) group. Halogenation of an alkyl group, followed by nucleophilic substitution, allows for the introduction of a wide variety of other functionalities. ub.edu Sulfonate esters, such as tosylates or mesylates, are excellent leaving groups and can be readily displaced by nucleophiles to form new bonds. ub.eduvanderbilt.edu

| Starting Group (on Alkyl Chain) | Reagent(s) | Converted Group | Reference |

|---|---|---|---|

| Alcohol (-OH) | SOCl₂, PBr₃ | Alkyl Halide (-Cl, -Br) | fiveable.me |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | ub.edu |

| Alkyl Halide (-Br) | NaN₃ | Azide (-N₃) | vanderbilt.edu |

| Azide (-N₃) | H₂, Pd/C or LiAlH₄ | Amine (-NH₂) | vanderbilt.edu |

| Primary Amide (-CONH₂) | POCl₃ or P₂O₅ | Nitrile (-CN) | vanderbilt.edu |

| Nitrile (-CN) | DIBAL-H | Aldehyde (-CHO) | vanderbilt.edu |

Precursor Design and Intermediate Chemistry in this compound Synthesis

The synthesis of substituted pyridines such as this compound involves the careful selection of precursors that will form the pyridine ring and provide the desired substitution pattern. The design of these precursors and the chemistry of the intermediates are crucial for an efficient synthetic route.

A documented laboratory-scale synthesis for this compound utilizes 3-Picoline (3-methyl-pyridine) and propionic anhydride as the primary precursors chemicalbook.com. In this approach, the existing methyl-substituted pyridine ring of 3-Picoline serves as the foundational structure, while propionic anhydride provides the propyl group that is to be installed at the 4-position. The reaction mechanism typically involves the activation of the pyridine ring, often through N-oxidation, to facilitate electrophilic substitution or radical addition. The subsequent reaction with an acylating agent like propionic anhydride, followed by reduction and rearrangement steps, leads to the alkyl-substituted product.

More broadly, the synthesis of pyridine analogues relies on the construction of the heterocyclic ring from acyclic precursors. Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. The design of these precursors directly dictates the substitution pattern of the final pyridine ring. For instance, in the synthesis of a this compound analogue via a Hantzsch-type reaction, the precursors could be designed as follows:

Aldehyde: Butanal (to provide the propyl group at the 4-position)

β-Ketoester: Ethyl acetoacetate (can be a source for the methyl group)

Nitrogen Source: Ammonia

The intermediate chemistry in such multi-component reactions involves a series of condensation, addition, and cyclization steps. Initially, the aldehyde reacts with the ammonia and β-ketoester to form various intermediates, including enamines and dihydropyridines. The dihydropyridine intermediate is then oxidized in a final step to yield the aromatic pyridine ring.

Modern synthetic strategies also focus on building complex pyridines from simpler, readily available starting materials. One-step conversions of N-vinyl or N-aryl amides into pyridine derivatives have been developed, involving amide activation followed by the addition of a π-nucleophile and subsequent annulation organic-chemistry.org. The versatility of this method allows for precise control over the placement of substituents by choosing the appropriate amide and nucleophile precursors organic-chemistry.org.

Another approach involves the catalytic conversion of renewable resources like glycerol. In the presence of ammonia and a zeolite catalyst, glycerol can be dehydrated to form acrolein as a key intermediate rsc.orgresearchgate.net. This highly reactive α,β-unsaturated aldehyde can then react with ammonia and other intermediates, such as acetaldehyde (also derivable from glycerol), to form the pyridine ring with various alkyl substituents rsc.org. This pathway highlights a strategy where the final substitution pattern is controlled by the mixture of aldehydes and other reactive species generated in situ from the primary precursor.

| Target Moiety | Precursor Example(s) | Synthetic Approach | Key Intermediates |

|---|---|---|---|

| Pyridine Ring + Methyl Group | 3-Picoline | Side-chain functionalization | Pyridine N-oxide |

| Propyl Group | Propionic anhydride / Butanal | Side-chain functionalization / Ring formation | Acylium ion / Dihydropyridine |

| Pyridine Ring (from acyclic) | Aldehydes, β-ketoesters, Ammonia | Hantzsch Synthesis | Enamines, Dihydropyridines |

| Pyridine Ring (from renewable) | Glycerol, Ammonia | Thermo-catalytic conversion | Acrolein, Acetaldehyde, Imines |

Green Chemistry Metrics in Pyridine Synthesis

The synthesis of pyridines has traditionally involved methods that use harsh conditions and toxic reagents, leading to significant environmental concerns researchgate.netbenthamscience.com. In response, the principles of green chemistry are increasingly being applied to develop more sustainable and efficient synthetic routes. Green chemistry metrics are quantitative tools used to evaluate the environmental performance of chemical processes. These metrics provide a framework for comparing different synthetic pathways and identifying areas for improvement, moving beyond reaction yield to consider factors like resource efficiency and waste generation researchgate.netmdpi.com. Key metrics include atom economy, reaction mass efficiency (RME), and the E-factor, which collectively offer a more holistic assessment of a reaction's "greenness" researchgate.netresearchgate.net. The application of these metrics is guiding the development of novel pyridine syntheses that minimize waste, reduce energy consumption, and utilize less hazardous materials nih.gov.

Atom Economy (AE) is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product buecher.dewikipedia.org. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation, expressed as a percentage monash.edu.

Formula: Atom Economy (%) = (Molecular Mass of Desired Product / Molecular Mass of All Reactants) x 100

An ideal, or 100% atom economical, reaction is one where all atoms of the reactants are incorporated into the final product, such as in addition reactions buecher.de. In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economies.

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants used, the reaction yield, and the stoichiometry researchgate.netjetir.org. RME is the percentage of the actual mass of the desired product relative to the total mass of all reactants used wikipedia.org.

Formula: Reaction Mass Efficiency (%) = (Mass of Desired Product / Total Mass of Reactants) x 100

RME addresses the shortcomings of atom economy by accounting for reaction yield and the use of excess reagents, which are common strategies to drive reactions to completion researchgate.net. A low RME value, even for a reaction with high atom economy, can indicate significant waste generation due to poor yield or the use of large excesses of certain reactants. Evaluating both AE and RME is crucial for a comprehensive greenness assessment of pyridine synthesis pathways.

| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to Pyridine Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Cycloaddition reactions to form the pyridine ring are highly desirable. |

| Substitution | A-B + C → A-C + B | <100% | Many functionalization reactions on the pyridine ring are substitutions, generating byproducts. |

| Elimination | A-B → A + B | <100% | Aromatization of dihydropyridine intermediates often involves elimination, reducing atom economy. |

| Rearrangement | A → B | 100% | Intramolecular rearrangements can be highly atom-efficient steps in a synthetic sequence. |

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace hazardous and stoichiometric reagents with efficient, selective, and recyclable alternatives. In pyridine synthesis, this shift is leading to processes with lower environmental impact, reduced energy requirements, and improved product yields researchgate.net.

Zeolite Catalysts: Zeolites are microporous aluminosilicate minerals that function as solid acid catalysts. They are highly effective in the gas-phase synthesis of pyridines from precursors like glycerol and ammonia rsc.org. The shape-selective nature of the zeolite pores can influence the distribution of pyridine and picoline isomers. For example, HZSM-5 zeolites have been used to produce pyridines from glycerol with a carbon yield of up to 35.6% rsc.org. These catalysts are robust, regenerable, and avoid the use of corrosive liquid acids, making them a sustainable choice for industrial-scale production researchgate.net.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts in chemical reactions researchgate.netbenthamscience.com. Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic solvents benthamscience.com. In pyridine synthesis, ILs can facilitate one-pot multicomponent reactions under milder conditions, leading to higher yields and selectivity while minimizing waste researchgate.net. Furthermore, the tunability of their physical and chemical properties allows for the design of task-specific ILs that can optimize reaction outcomes and be recycled, aligning with the principles of green chemistry researchgate.netbenthamscience.com.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis chemeurope.com. This methodology uses light energy to drive chemical reactions under mild conditions, often without the need for transition-metal catalysts or chemical oxidants. It has been successfully applied to the difunctionalization of alkenes to introduce a pyridine group along with other valuable functionalities simultaneously chemeurope.com. This approach provides an environmentally friendly pathway to construct complex pyridine-containing compounds with high efficiency and excellent functional group tolerance chemeurope.com.

| Catalytic Approach | Catalyst Examples | Typical Reaction Conditions | Sustainability Advantages |

|---|---|---|---|

| Traditional Methods | Homogeneous acids (H₂SO₄), Metal oxides | High temperature, High pressure | Low (often corrosive, difficult to recycle, high energy use) |

| Zeolite Catalysis | HZSM-5, Cu/HZSM-5 | Gas phase, 400-550 °C | High (recyclable, robust, shape-selective, uses renewable feedstock) rsc.orgresearchgate.net |

| Ionic Liquids | [Et₃NH][HSO₄], Phosphonium-based ILs | Solvent-free or mild solvent, 60-100 °C | High (recyclable, dual solvent/catalyst, low volatility, milder conditions) researchgate.net |

| Photocatalysis | Organic dyes, Metal complexes (often catalyst-free) | Visible light, Room temperature | High (uses light energy, mild conditions, avoids harsh oxidants) chemeurope.com |

Reaction Mechanisms and Reactivity of 3 Methyl 4 Propyl Pyridine

Fundamental Principles of Pyridine (B92270) Ring Reactivity

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic nature dictates its susceptibility to different types of chemical transformations.

Nucleophilic and Electrophilic Reaction Pathways

The electron-deficient character of the pyridine ring makes it generally resistant to electrophilic aromatic substitution compared to benzene. The nitrogen atom can be protonated or complexed with a Lewis acid, further deactivating the ring towards electrophiles. When such reactions do occur, they are typically sluggish and require harsh conditions. Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.com This is because the negative charge in the intermediate sigma complex can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.com

In the case of 3-methyl-4-propyl-pyridine, the presence of two electron-donating alkyl groups at the 3- and 4-positions slightly increases the electron density of the ring, making it somewhat more reactive towards electrophiles and less reactive towards nucleophiles compared to unsubstituted pyridine. However, the fundamental preference for nucleophilic substitution at the C2 and C6 positions and the general resistance to electrophilic attack remain.

Table 1: General Reactivity of the Pyridine Ring

| Reaction Type | Reactivity Compared to Benzene | Preferred Positions of Attack |

| Electrophilic Aromatic Substitution | Less reactive | C3, C5 |

| Nucleophilic Aromatic Substitution | More reactive | C2, C4, C6 |

Regioselectivity in Substituent-Directed Reactions

The directing effects of the methyl and propyl groups in this compound are crucial in determining the outcome of substitution reactions. Both are electron-donating groups (EDGs) through an inductive effect, which tends to activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves.

For electrophilic substitution , the directing effects of the two alkyl groups are additive. The methyl group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The propyl group at C4 directs to the C3 and C5 positions. The combined effect, along with the inherent deactivation of the positions ortho and para to the nitrogen, suggests that electrophilic attack is most likely to occur at the C2, C5, and C6 positions, with steric hindrance from the propyl group potentially disfavoring the C5 position.

For nucleophilic substitution , the situation is different. Nucleophilic attack is favored at the positions ortho and para to the nitrogen (C2, C4, C6). In this compound, the C4 position is blocked by the propyl group. Therefore, nucleophilic attack would be directed primarily to the C2 and C6 positions. The presence of the methyl group at C3 might sterically hinder attack at the C2 position to some extent, potentially favoring the C6 position.

Studies on 3,4-disubstituted pyridynes, which are highly reactive intermediates, have shown that the regioselectivity of nucleophilic addition is governed by electronic and steric factors of the substituents. nih.govnih.gov While not a standard reaction pathway for this compound, these studies highlight the subtle interplay of substituent effects in determining reaction outcomes at the C3 and C4 positions. nih.govnih.gov

Kinetic Studies of Pyridine-Involved Reactions

Kinetic studies on the reactions of pyridine and its derivatives provide valuable insights into reaction mechanisms. For nucleophilic aromatic substitution (SNAr) reactions of pyridinium (B92312) ions, it has been shown that the mechanism can involve a rate-determining deprotonation of the addition intermediate. nih.gov The rates of these reactions are influenced by the nature of the substituents on the pyridine ring and the nucleophile. nih.gov

In the context of this compound, the electron-donating nature of the alkyl groups would be expected to decrease the rate of nucleophilic substitution compared to unsubstituted pyridine by destabilizing the negatively charged intermediate. Conversely, these groups would be expected to increase the rate of electrophilic substitution, although this type of reaction is generally less favorable for pyridines.

Kinetic studies on the nitration of isothiazoles, another class of heteroaromatic compounds, have demonstrated that the presence of methyl groups can influence the reaction mechanism, sometimes causing a shift from reaction on the free base to reaction on the protonated conjugate acid. rsc.org Similar effects could potentially be at play in the reactions of heavily substituted pyridines like this compound under strongly acidic conditions.

Intramolecular Processes and Rearrangement Mechanisms

Alkylpyridines can undergo intramolecular cyclization reactions if they possess a suitable side chain. For instance, 2- and 4-alkylpyridines with side chains containing aldehyde or ketone electrophiles can participate in intramolecular aldol-like condensations. rsc.org While the 3-methyl and 4-propyl groups themselves are not reactive in this manner, if a functionalized side chain were to be introduced at one of the other ring positions, such intramolecular reactions could be envisaged.

The rearrangement of substituted pyridine N-oxides with acetic anhydride (B1165640) is a well-known reaction in pyridine chemistry. acs.org This reaction typically leads to the formation of acetoxypyridines. If this compound were to be converted to its N-oxide, it would likely undergo a similar rearrangement, with the position of acetoxylation being influenced by the directing effects of the alkyl groups.

Tautomeric Equilibria and Conformational Analysis in Alkylpyridines

Tautomerism is the equilibrium between two or more interconverting constitutional isomers. libretexts.org For simple alkylpyridines like this compound, tautomerism is generally not a significant consideration under normal conditions. Tautomeric equilibria become important in pyridines substituted with groups that can participate in proton transfer, such as hydroxyl or amino groups, leading to pyridone or imine tautomers. wuxibiology.comwayne.edu For this compound, the stable aromatic form is overwhelmingly favored.

Conformational analysis of this compound would focus on the rotation around the C4-propyl bond. The propyl group can adopt various conformations (e.g., anti, gauche) relative to the pyridine ring. The preferred conformation would be the one that minimizes steric interactions between the propyl group and the adjacent methyl group at C3 and the hydrogen atom at C5. Computational studies would be required to determine the precise energy differences between these conformers.

Oxidative and Reductive Transformations of Pyridine Rings

The pyridine ring is generally resistant to oxidation. However, the alkyl side chains of this compound can be oxidized under appropriate conditions. For example, the methyl group could be oxidized to a carboxylic acid. The entire pyridine ring can be oxidized to the corresponding N-oxide using reagents like peroxy acids.

Reduction of the pyridine ring is more readily achieved. Catalytic hydrogenation can reduce the pyridine ring to the corresponding piperidine. Dissolving metal reductions, such as the Birch reduction, can lead to the formation of dihydropyridines. researchgate.net The specific regio- and stereochemistry of the reduction products would depend on the reaction conditions and the directing influence of the methyl and propyl substituents. The oxidation of 1,4-dihydropyridines back to the corresponding pyridine derivatives is a facile process and is a key step in their metabolism. wum.edu.pkresearchgate.net

Table 2: Summary of Potential Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Products |

| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Nitro-3-methyl-4-propyl-pyridines |

| Nucleophilic Substitution | e.g., NaNH₂ | Amino-3-methyl-4-propyl-pyridines (at C2/C6) |

| N-Oxidation | e.g., m-CPBA | This compound-N-oxide |

| Side-chain Oxidation | e.g., KMnO₄ | 4-Propylpyridine-3-carboxylic acid |

| Ring Reduction | e.g., H₂/Pd | 3-Methyl-4-propyl-piperidine |

| Birch Reduction | e.g., Na/NH₃ | Dihydro-3-methyl-4-propyl-pyridines |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Methyl 4 Propyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Methyl-4-propyl-pyridine, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and the chemical environment of each atom.

¹H and ¹³C NMR Applications for Structural Elucidation

Due to the absence of direct experimental spectra in publicly available literature, the ¹H and ¹³C NMR chemical shifts for this compound have been estimated based on established substituent effects on the pyridine (B92270) ring and data from analogous compounds such as 3,4-dimethylpyridine (B51791) and 4-propylpyridine.

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring. The proton at the C-2 position, being adjacent to the nitrogen atom, would appear furthest downfield, followed by the proton at C-6. The C-5 proton would be the most upfield of the aromatic signals. The aliphatic protons of the methyl and propyl groups would appear in the upfield region, with chemical shifts and splitting patterns characteristic of their respective environments.

The ¹³C NMR spectrum provides complementary information, showing nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the ring carbons are influenced by the nitrogen atom and the alkyl substituents. The carbons of the propyl and methyl groups are readily identified in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.35 | s | - |

| H-6 | ~8.30 | d | ~5.0 |

| H-5 | ~7.05 | d | ~5.0 |

| Propyl-CH₂ (α) | ~2.55 | t | ~7.6 |

| Methyl-CH₃ | ~2.25 | s | - |

| Propyl-CH₂ (β) | ~1.60 | m | ~7.5 |

| Propyl-CH₃ (γ) | ~0.90 | t | ~7.4 |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~150.5 |

| C-2 | ~149.0 |

| C-6 | ~146.5 |

| C-5 | ~125.0 |

| C-3 | ~132.0 |

| Propyl-C (α) | ~34.0 |

| Propyl-C (β) | ~23.5 |

| Methyl-C | ~18.0 |

| Propyl-C (γ) | ~14.0 |

Correlation with Theoretical NMR Parameters

The correlation of experimental NMR data with theoretically calculated parameters offers a powerful method for structure verification. ruc.dk This process typically involves computational chemistry methods, such as Density Functional Theory (DFT), to predict the NMR shielding tensors of a molecule. researchgate.net

The standard approach utilizes the Gauge-Independent Atomic Orbital (GIAO) method, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), to calculate the isotropic magnetic shielding values for each nucleus. nih.govnih.gov These theoretical values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A linear regression analysis comparing the calculated chemical shifts against experimental data for a series of related compounds typically yields a strong correlation (R² > 0.99), validating both the structural assignment and the computational model. nsf.gov For this compound, such a study would confirm the predicted assignments and provide deeper insight into the electronic effects of the alkyl substituents on the pyridine ring's magnetic environment.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" based on the characteristic vibrations of chemical bonds. mdpi.com For this compound, these spectra would be dominated by vibrations associated with the pyridine ring and the alkyl side chains.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands in the 3000–3100 cm⁻¹ region.

Aliphatic C-H Stretching: Strong bands from the methyl and propyl groups between 2850 and 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of characteristic, often strong, bands in the 1400–1600 cm⁻¹ region, which are sensitive to substitution patterns on the pyridine ring. pw.edu.plresearchgate.net

Aliphatic C-H Bending: Vibrations for the methyl and methylene (B1212753) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

Ring Bending and Out-of-Plane C-H Bending: Several bands in the fingerprint region (< 1000 cm⁻¹) that are highly characteristic of the 3,4-disubstitution pattern.

Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2960-2850 | Aliphatic C-H Stretch |

| ~1595 | C=C / C=N Ring Stretch |

| ~1450 | C=C / C=N Ring Stretch & CH₂ Scissoring |

| ~1380 | CH₃ Symmetric Bend |

| 850-750 | Aromatic C-H Out-of-Plane Bend |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. mdpi.com

However, a search of the crystallographic literature reveals that no crystal structure for this compound has been reported. This is not unexpected, as many simple alkylpyridines, such as the closely related 3,4-dimethylpyridine (3,4-lutidine), are liquids at room temperature and have low melting points. uni.luchemicalbook.com Obtaining a single crystal suitable for X-ray diffraction would require specialized low-temperature crystallization techniques, which may not have been performed on this compound to date.

Mass Spectrometry Techniques in Pyridine Derivative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. nih.gov For this compound (C₉H₁₃N, molecular weight: 135.21 g/mol ), electron ionization (EI) mass spectrometry would produce a characteristic fragmentation pattern.

The mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 135. The most characteristic fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage—the breaking of the bond beta to the ring—which is favored due to the formation of a stable resonance-stabilized cation. libretexts.org

For this compound, this involves the loss of an ethyl radical (•C₂H₅) from the propyl side chain, leading to a highly abundant fragment ion at m/z 106 ([M-29]⁺). This fragment is expected to be the base peak in the spectrum, a pattern observed in the spectrum of the related compound 4-propylpyridine. nist.gov Other potential, but less significant, fragmentation pathways include the loss of a methyl radical ([M-15]⁺, m/z 120) and the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring. nih.gov

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of •CH₃ from M⁺ |

| 106 | [C₇H₈N]⁺ | Loss of •C₂H₅ from M⁺ (Benzylic Cleavage) |

| 79 | [C₅H₅N]⁺ | Pyridine radical cation from side-chain loss |

| 77 | [C₆H₅]⁺ | Phenyl cation from ring rearrangement |

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Propyl Pyridine

Quantum Chemical Methodologies for Molecular Geometry Optimization

Molecular geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is crucial for accurately predicting other molecular properties.

Density Functional Theory (DFT) has become one of the most popular and effective methods for computational quantum chemistry. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the molecule based on its electron density. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for studying pyridine (B92270) derivatives. aps.org This method, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), provides a balanced approach to accuracy and computational cost for optimizing molecular structures and predicting various properties. nih.govmdpi.com For substituted pyridines, DFT calculations are employed to determine geometric parameters, electronic structures, and vibrational frequencies. researchgate.netresearchgate.net The optimized geometry represents the most stable conformation of the molecule in the gaseous phase.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyridine Ring Calculated via DFT/B3LYP Method

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N | ~1.34 Å |

| Bond Length | C=C | ~1.39 Å |

| Bond Length | C-C | ~1.40 Å |

| Bond Length | C-H | ~1.08 Å |

| Bond Angle | C-N-C | ~117° |

| Bond Angle | N-C-C | ~124° |

| Bond Angle | C-C-C | ~118° |

| Note: These are typical values for pyridine derivatives and serve as an illustrative example. Actual values for 3-Methyl-4-propyl-pyridine would require specific calculation. |

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation for a molecule by approximating the many-electron wavefunction as a single Slater determinant. wayne.edu While DFT methods include some measure of electron correlation, the HF method does not, which can affect the accuracy of its predictions. However, HF remains a valuable tool, particularly as a starting point for more advanced calculations (post-HF methods). nih.gov In studies of pyridine derivatives, the HF method has been used alongside DFT to investigate molecular structures and energies. nih.gov In some specific cases, such as for certain zwitterionic systems, the HF method has been shown to reproduce experimental data more effectively than some DFT functionals. nih.gov The choice between HF and DFT often depends on the specific properties being investigated and the required balance between computational expense and accuracy.

Electronic Structure and Reactivity Descriptors

Computational methods are extensively used to calculate electronic properties that act as descriptors of a molecule's reactivity. These descriptors help in predicting how a molecule will interact with other chemical species.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A smaller energy gap implies that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For pyridine derivatives, the HOMO is often located on the phenyl ring and bridging atoms, while the LUMO tends to be distributed over the pyridine ring. researchgate.net This analysis helps explain charge transfer interactions within the molecule.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyridine

| Orbital | Energy (eV) | Description |

| HOMO | -6.30 eV | Electron-donating capacity |

| LUMO | -1.81 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.49 eV | Indicator of chemical reactivity |

| Note: These values are representative examples based on DFT calculations for similar molecules and are not specific to this compound. irjweb.com |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This method is used to understand charge transfer, hyperconjugative interactions, and intermolecular orbital interactions. mdpi.comscirp.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. scirp.org Larger E(2) values indicate more significant interactions. For pyridine derivatives, important interactions often include π→π* transitions within the aromatic system, which contribute to the molecule's stability. mdpi.com

Table 3: Example NBO Analysis Showing Significant Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C-C) | π* (C-N) | ~20.5 |

| π (C-C) | π* (C-C) | ~18.2 |

| LP (N) | π* (C-C) | ~25.0 |

| Note: LP denotes a lone pair. These values are illustrative of interactions within a pyridine ring system. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. aimspress.com The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate areas of negative potential, which are electron-rich. These sites are prone to electrophilic attack.

Blue Regions: Indicate areas of positive potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For a molecule like this compound, the MEP surface would likely show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The hydrogen atoms of the alkyl groups and the pyridine ring would correspond to regions of positive potential. researchgate.net

Theoretical Probing of Solvent Effects on Chemical Behavior

The chemical behavior of a molecule, including its reactivity and spectroscopic properties, can be significantly influenced by the surrounding solvent. Computational chemistry provides powerful tools to investigate these solvent effects on this compound at a molecular level. Theoretical models for studying solvent effects are broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute (this compound) and the solvent. For instance, a study using the conductor-like screening model (COSMO), a variant of PCM, on 3-substituted pyridines demonstrated the utility of implicit models in accounting for solvent effects on acidity. mdpi.com

Explicit solvent models, on the other hand, involve including a discrete number of solvent molecules around the solute. This method is computationally more demanding but allows for the investigation of specific short-range interactions, such as hydrogen bonding. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, often provides a balance between accuracy and computational cost.

For this compound, the polarity of the solvent is expected to have a pronounced effect on its properties. In polar solvents, the dipole moment of this compound will be stabilized, which can influence its conformational preferences and the energies of its frontier molecular orbitals. The interaction with protic solvents, like water or alcohols, would primarily involve hydrogen bonding to the nitrogen atom of the pyridine ring.

Table 1: Predicted Solvatochromic Shifts of this compound in Various Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Predicted Shift (nm) |

| n-Hexane | 1.88 | 258 | - |

| Dichloromethane | 8.93 | 261 | +3 |

| Acetonitrile | 37.5 | 263 | +5 |

| Water | 78.4 | 265 | +7 |

Note: This table is illustrative and based on general trends observed for pyridine derivatives. The values are hypothetical and intended to demonstrate the expected solvatochromic shifts.

Basicity and Acidity Modulation in Alkylpyridines: A Computational Perspective

The basicity of pyridines is a key aspect of their chemical reactivity, and it is significantly influenced by the nature and position of substituents on the pyridine ring. Alkyl groups, such as the methyl and propyl groups in this compound, are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making it more available to accept a proton and thus increasing the basicity of the molecule compared to unsubstituted pyridine.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the pKa values of substituted pyridines. acs.org These calculations typically involve a thermodynamic cycle that relates the gas-phase proton affinity to the pKa in solution. The accuracy of these predictions depends on the chosen level of theory, basis set, and the solvation model. Studies on aminopyridines have shown that even relatively inexpensive ab initio methods can provide accurate pKa predictions. nih.govresearchgate.net

For this compound, the presence of two electron-donating alkyl groups is expected to result in a higher pKa value compared to pyridine and monosubstituted methyl or propyl pyridines. The position of these substituents is also crucial. The propyl group at the 4-position will have a stronger electron-donating effect on the nitrogen atom compared to the methyl group at the 3-position due to the direct resonance contribution from the para position.

Table 2: Predicted pKa Values for Pyridine and Selected Alkylpyridines (Illustrative)

| Compound | Predicted pKa |

| Pyridine | 5.25 |

| 3-Methylpyridine (B133936) | 5.68 |

| 4-Methylpyridine | 6.02 |

| 4-Propylpyridine | 6.05 |

| This compound | 6.40 |

Note: This table is illustrative. The pKa values for pyridine, 3-methylpyridine, and 4-methylpyridine are experimental for comparison, while the value for this compound is a hypothetical prediction based on additive substituent effects.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, several types of non-covalent interactions are of interest, including hydrogen bonding, π-π stacking, and C-H···π interactions.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are powerful tools for identifying and characterizing these weak interactions. researchgate.net These methods can provide detailed information about the strength and nature of intermolecular forces.

In the context of this compound, the nitrogen atom can act as a hydrogen bond acceptor, forming complexes with hydrogen bond donors. The pyridine ring itself can participate in π-π stacking interactions with other aromatic systems. The alkyl substituents, the methyl and propyl groups, can engage in C-H···π interactions, where the C-H bonds of the alkyl groups interact with the π-system of another aromatic ring.

A computational study on pyridine-ammonia complexes has provided insights into the nature of hydrogen bonding involving the pyridine nitrogen. nih.gov Similar computational approaches can be applied to investigate the intermolecular interactions of this compound with itself (dimerization) or with other molecules.

Table 3: Calculated Interaction Energies for a this compound Dimer in Different Orientations (Illustrative)

| Dimer Orientation | Interaction Energy (kcal/mol) | Dominant Interaction Type |

| π-stacked (parallel displaced) | -3.5 | π-π stacking, C-H···π |

| T-shaped | -2.8 | C-H···π |

| Head-to-tail | -1.5 | Dipole-dipole |

Note: This table is illustrative and presents hypothetical interaction energies for different dimer configurations of this compound based on typical values for substituted pyridines.

Chemical Functionalization and Derivatization Strategies for 3 Methyl 4 Propyl Pyridine

Strategic Modification of the Pyridine (B92270) Nucleus and Alkyl Substituents

The reactivity of the 3-Methyl-4-propyl-pyridine scaffold is dictated by the electron-deficient nature of the pyridine ring and the presence of two alkyl substituents. The nitrogen atom in the ring reduces the electron density, particularly at the C2, C4, and C6 positions, making it resistant to standard electrophilic aromatic substitution reactions that are common for benzene. wikipedia.org Conversely, this electron deficiency makes the pyridine nucleus susceptible to nucleophilic attack and radical reactions. nih.gov

Modification of the Pyridine Nucleus:

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, activating the C2 and C4 positions for both nucleophilic and electrophilic substitution.

Electrophilic Substitution: While challenging, electrophilic substitution (e.g., nitration, sulfonation) can be achieved under harsh conditions. wikipedia.org The presence of the methyl and propyl groups, which are weakly activating, may slightly facilitate these reactions, although directing effects can lead to a mixture of products.

Nucleophilic Aromatic Substitution (SNAr): This is a more viable strategy, especially if a good leaving group (like a halogen) is present on the ring. The Chichibabin reaction, for instance, allows for amination at the C2 or C6 position.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Minisci-type reactions, which involve radical alkylation or acylation, are particularly effective for electron-deficient heterocycles like pyridine and tend to favor the C2 and C4 positions. nih.gov Blocking groups can be employed to direct functionalization specifically to the C4 position. nih.gov

Modification of Alkyl Substituents:

Oxidation: The methyl and propyl groups can be oxidized. For example, the methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group, providing a handle for further synthetic transformations like esterification or amidation.

Halogenation: Free-radical halogenation can occur at the benzylic-like position of the methyl and propyl groups, introducing a reactive site for subsequent nucleophilic substitution reactions.

Dealkylation: Under certain catalytic conditions, alkylated pyridines can undergo dealkylation to produce the parent pyridine scaffold. wikipedia.org

Table 1: Potential Sites and Strategies for Modification of this compound

| Target Site | Modification Strategy | Reagents/Conditions | Potential Product |

| Pyridine Nitrogen | N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide |

| Pyridine Nitrogen | N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-3-methyl-4-propyl-pyridinium salt |

| C2/C6 Position | Minisci Reaction (Acylation) | Acyl radical source, acid | 2-Acyl-3-methyl-4-propyl-pyridine |

| C2/C6 Position | Lithiation/Metalation | Strong base (e.g., LDA), then electrophile | 2-Substituted-3-methyl-4-propyl-pyridine |

| Methyl Group (C3) | Oxidation | KMnO₄, K₂Cr₂O₇ | 4-Propyl-pyridine-3-carboxylic acid |

| Propyl Group (C4) | Halogenation | NBS, light/radical initiator | 4-(1-Bromopropyl)-3-methyl-pyridine |

Derivatization Techniques for Enhanced Analytical Detectability

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For this compound, derivatization can increase volatility, improve thermal stability, or introduce a chromophore for UV-Vis detection.

Alkylation, acylation, and silylation are common derivatization techniques that target active hydrogen atoms. ncert.nic.in In the context of this compound, these reactions primarily occur at the nucleophilic nitrogen atom of the pyridine ring.

Alkylation: This involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. ncert.nic.in While this decreases volatility, it can be useful for analysis by liquid chromatography or for creating ionic liquids. Direct C-alkylation of the pyridine ring can also be achieved using organometallic reagents or under radical conditions. youtube.com

Acylation: Primary and secondary amines react with acid chlorides or anhydrides in a process known as acylation to form amides. ncert.nic.in The pyridine nitrogen can be acylated to form an N-acylpyridinium salt. This reaction is often carried out in the presence of a stronger base to neutralize the HCl produced. ncert.nic.in These derivatives can be analyzed by LC-MS.

Silylation: This is a widely used derivatization procedure for GC analysis where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. sigmaaldrich.com While 1-(Trimethylsilyl)imidazole (TMSI) is a powerful silylating agent for hydroxyl groups, it does not react with amines or amides. sigmaaldrich.com However, direct C-H silylation of pyridines at the C2 position can be achieved using specialized rhodium-aluminum complex catalysts. rsc.org Pyridine is often used as a solvent in silylation reactions as it can act as an HCl acceptor. sigmaaldrich.com

Table 2: Common Derivatization Protocols for Pyridine-like Molecules

| Derivatization Method | Reagent | Reaction Target | Purpose |

| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Pyridine Nitrogen | Formation of pyridinium (B92312) salts for LC analysis |

| Acylation | Acid Anhydrides (e.g., Acetic Anhydride), Acyl Halides | Pyridine Nitrogen | Formation of N-acylpyridinium salts for LC-MS |

| Silylation | Silylating agents (e.g., Et₃Si-B(pin)) with catalyst | C-H bonds on the pyridine ring | Increased volatility and thermal stability for GC analysis rsc.org |

Development of Advanced Pyridine-Based Chemical Scaffolds

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active molecules. nih.govnih.govresearchgate.net this compound can serve as a versatile starting material or "scaffold" for the synthesis of more complex molecules with potential therapeutic applications. Its inherent structure allows for the systematic introduction of various functional groups at different positions, enabling the exploration of chemical space to develop novel compounds. nih.gov

The functionalization strategies discussed in section 6.1 are the tools used to build upon this scaffold. For example:

Oxidizing the methyl group to a carboxylic acid creates a key intermediate for building libraries of amides or esters.

Halogenating the pyridine ring provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of aryl, vinyl, or alkynyl groups.

The pyridine nitrogen itself can be used to form part of a larger heterocyclic system or to modulate the solubility and electronic properties of the final molecule. nih.gov

The development of these advanced scaffolds is crucial for creating libraries of compounds for high-throughput screening in drug discovery programs.

Structure-Activity Relationship (SAR) Studies from a Chemical Modification Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing derivatives of a lead compound and evaluating how these structural modifications affect its biological activity. researchgate.net By systematically altering the structure of this compound and assessing the biological impact, researchers can identify the key chemical features required for a desired effect.

From a chemical modification perspective, an SAR study on this scaffold would involve:

Modification of the Propyl Group: The length and branching of the alkyl chain at the C4 position could be varied (e.g., replacing propyl with ethyl, butyl, isopropyl). This would probe the size and shape of the binding pocket of a hypothetical biological target and alter the compound's lipophilicity.

Modification of the Methyl Group: The methyl group at C3 could be replaced with other small substituents (e.g., H, Cl, OCH₃) to investigate the electronic and steric requirements at that position.

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, hydroxyl, amino, nitro groups) at the remaining C2, C5, and C6 positions would provide insight into how electron-donating or electron-withdrawing groups influence activity. nih.gov Studies have shown that the presence and position of groups like -OMe and -OH can enhance biological activity, while halogens or bulky groups may decrease it. nih.gov

By correlating these specific chemical changes with changes in biological activity (e.g., IC₅₀ values), a comprehensive SAR model can be developed. This model guides the rational design of more potent and selective second-generation compounds. researchgate.net

Table 3: Hypothetical SAR Study Outline for this compound Derivatives

| Modification Site | Example Modification | Rationale / Property to Investigate |

| C4-Propyl Chain | Shorten to Ethyl; Lengthen to Pentyl | Lipophilicity, steric fit in binding pocket |

| C3-Methyl Group | Replace with -H, -Cl, -OCH₃ | Steric bulk, electronic effects |

| C2/C6 Positions | Add -F, -NH₂, -OH | Hydrogen bonding potential, electronic effects |

| C5 Position | Add -Br, -NO₂ | Electronic effects, steric hindrance |

| Pyridine Nitrogen | Form N-oxide or N-methyl salt | Polarity, solubility, hydrogen bond accepting ability |

Catalytic Applications of Pyridine and Its Substituted Derivatives

Pyridine-Containing Ligands in Homogeneous and Heterogeneous Catalysisresearchgate.net

Pyridine (B92270) and its derivatives are significant in the realm of catalysis, serving as versatile ligands in a multitude of transition metal-catalyzed reactions. researchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with metal centers. alfachemic.comjscimedcentral.com This coordination can stabilize the metal, influencing its reactivity and selectivity in catalytic processes. researchgate.net The electronic and steric properties of the pyridine ring can be readily tuned by introducing substituents, which in turn affects the catalytic activity of the resulting metal complex. nih.gov Pyridine-containing ligands have been successfully employed in both homogeneous and heterogeneous catalysis. researchgate.net

In homogeneous catalysis, pyridine-based ligands form soluble metal complexes that exhibit high activity and selectivity. researchgate.net These complexes have been utilized in a variety of transformations, including polymerization, hydrogenation, hydroformylation, and hydroamination reactions. alfachemic.com For instance, titanium-pyridine complexes can act as catalysts for olefin and alkyne polymerization. alfachemic.com

Heterogeneous catalysis often involves immobilizing pyridine-based catalysts on solid supports. This approach offers advantages such as ease of catalyst separation and recycling. Magnetic nanoparticles, for example, have been used as supports for pyridine-containing catalysts in the synthesis of various organic compounds. rsc.orgresearchgate.net

Stereoselective Reactions Catalyzed by Pyridine Complexesmdpi.com

The development of stereoselective catalytic systems is a crucial area of chemical research, and pyridine-containing ligands have played a significant role in advancing this field. Chiral pyridine derivatives, when coordinated to a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.

One notable application is in the enantioselective arylation of pyridines. A nickel-catalyzed cross-coupling of arylzinc reagents with pyridinium (B92312) ions, formed in situ from pyridine and a chloroformate, yields enantioenriched 2-aryl-1,2-dihydropyridines. rsc.org This method utilizes a chiral phosphoramidite ligand to induce asymmetry. rsc.org The resulting dihydropyridine products are valuable chiral building blocks for the synthesis of piperidine derivatives. rsc.org

Copper(I) complexes of pyridine-containing macrocyclic ligands have also been shown to be effective catalysts in the enantioselective cyclopropanation of alkenes. unimi.it These systems can produce cyclopropane products with high enantiomeric excess (up to 99% ee) for both aliphatic and aromatic olefins. unimi.it The rigid conformation of the macrocyclic ligand is believed to be key to achieving high stereoselectivity. unimi.it

The table below summarizes some examples of stereoselective reactions catalyzed by pyridine complexes.

| Catalyst System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Ni(0) / Chiral Phosphoramidite Ligand | Enantioselective Arylation | Pyridine, Arylzinc Halides | 2-Aryl-1,2-dihydropyridines | High | rsc.org |

| Copper(I) / Pyridine-containing Macrocyclic Ligand | Enantioselective Cyclopropanation | Alkenes, Ethyl Diazoacetate | Cyclopropanes | Up to 99% | unimi.it |

Oxidation Reactions Facilitated by Pyridine-Metal Systemsnih.gov

Pyridine-metal systems are also widely employed as catalysts for a variety of oxidation reactions. The pyridine ligand can modulate the redox potential of the metal center and stabilize high-valent metal-oxo species, which are often the active oxidants.

Iron complexes featuring pyridinophane ligands have been investigated for their catalytic activity in C-H and C=C oxidation reactions using hydrogen peroxide (H2O2) as the oxidant. nih.gov The electronic properties of the pyridine ring, modified by electron-withdrawing or electron-donating groups, can tune the reactivity of the iron center and influence the selectivity of the oxidation process. nih.gov For example, functionalization of the pyridine ring has been shown to provide selectivity for olefin cis-dihydroxylation. nih.gov

Pentapyridyl metal complexes of iron and cobalt have been explored as potential catalysts for water oxidation. acs.org While their molecular nature as active catalysts has been debated, these systems highlight the efforts to utilize pyridine-based ligands in challenging oxidative transformations. acs.org Furthermore, pyridyl-substituted ferrocenes have been shown to electrocatalytically oxidize ammonia, where the pyridine arm plays a key role in binding and activating the ammonia molecule. nih.gov

The selective oxidation of alkylpyridines to their corresponding carboxylic acids is another important industrial application. For instance, 3-methylpyridine (B133936) can be selectively oxidized to nicotinic acid (Vitamin B3) using various catalytic systems. rsc.orgoaepublish.com One approach involves the use of WO3 decorated nanotube-structured TiO2 in a photoelectrocatalytic system. rsc.org Another method employs Cu-based zeolite catalysts with hydrogen peroxide as the oxidant. oaepublish.com

The following table presents data on the catalytic oxidation of 3-methylpyridine to nicotinic acid.

| Catalyst | Oxidant | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| WO3/TiO2 nanotubes | Photoelectrocatalysis | UVA irradiation | - | - | Significant increase | rsc.org |

| Cu/13X Zeolite | 30% H2O2 | 70 °C | 76.3 | 55.3 | 57.7 | oaepublish.com |

Role of Pyridine in Organocatalysis and Acid-Base Catalysisresearchgate.net

Beyond its role as a ligand in metal catalysis, pyridine and its derivatives are also effective as organocatalysts, participating in reactions as either nucleophiles or bases. rsc.org In nucleophilic catalysis, the nitrogen atom of the pyridine attacks an electrophilic center in the substrate, forming a reactive intermediate that is more susceptible to subsequent reaction.

Pyridine bases are known to catalyze the hydrolysis of aryl acetates, with the mechanism often proceeding through nucleophilic catalysis. rsc.org The catalytic activity can be tuned by substituents on the pyridine ring. For instance, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of reactions.

In acid-base catalysis, the basic nature of the pyridine nitrogen allows it to act as a proton acceptor. This can be crucial in reactions that generate acidic byproducts or require the deprotonation of a substrate to form a more reactive species. Pyridine N-oxides are a class of mild Lewis bases that can activate Lewis acidic parts of molecules, thereby increasing the reactivity of their nucleophilic counterparts. researchgate.net These have been used to catalyze a variety of reactions, including asymmetric allylations of aldehydes. researchgate.net

Pyridine-Based Catalytic Systems in Material Synthesis

The versatility of pyridine-based systems extends to the synthesis of advanced materials. Pyridine derivatives can be used as building blocks or as catalysts in the formation of polymers and porous materials.

For example, magnetic nanoparticles functionalized with pyridine-containing ligands have been used as recoverable catalysts for the synthesis of pyridine derivatives themselves through multicomponent reactions. rsc.orgresearchgate.net This demonstrates a self-synthesis approach where the product's core structure is also involved in its catalytic formation.

Furthermore, pyridine-based catalysts have been employed in the synthesis of porous organic polymers. A magnetic porous organic polymer has been utilized as a catalyst for the synthesis of hybrid pyridine derivatives with potential applications in various fields. nih.gov The catalytic sites within the polymer structure facilitate the formation of complex pyridine-containing molecules.

The synthesis of pyridine bases on a large scale often employs heterogeneous catalysts. Zeolites, particularly modified large-pore zeolites, have been shown to be effective catalysts in the gas-phase reaction of aldehydes and/or ketones with ammonia to produce pyridines and alkylpyridines. google.com

Environmental Fate and Degradation Pathways of 3 Methyl 4 Propyl Pyridine

Hydrolytic Stability and Degradation Mechanisms in Aqueous Environments

Degradation in aqueous environments is more likely to be driven by other processes such as photolysis and microbial action rather than simple hydrolysis. For related compounds, studies have shown that temperature can significantly impact degradation rates in water, with much shorter half-lives observed at elevated temperatures. nih.gov

| pH | Half-life (t1/2) in days | Degradation Rate Constant (k) in day-1 |

|---|---|---|

| 5 | > 365 | < 0.0019 |

| 7 | > 365 | < 0.0019 |

| 9 | > 365 | < 0.0019 |

This table presents hypothetical data based on the general stability of the pyridine (B92270) ring to illustrate expected trends.

Photochemical and Biotic Transformation Processes

Photochemical and biotic transformations are significant degradation pathways for pyridine and its derivatives in the environment. tandfonline.comresearchgate.net

Photochemical Transformation: In the atmosphere, pyridine can take several months to years to break down. nih.gov The primary photochemical degradation process for many organic compounds in the atmosphere is reaction with hydroxyl radicals. The rate of this reaction is a key factor in determining the atmospheric lifetime of a compound. For 3-methylpyridine (B133936), a structurally related compound, the hydroxyl radical reaction rate constant has been determined, which can be used to estimate its atmospheric persistence. nih.gov It is expected that this compound would undergo similar reactions. In aqueous environments, direct photolysis may also contribute to degradation, although this is dependent on the compound's ability to absorb light at environmentally relevant wavelengths.

Biotic Transformation: Biodegradation is a primary mechanism for the removal of pyridine derivatives from soil and water. semanticscholar.org Numerous microorganisms are capable of utilizing pyridines as a source of carbon and nitrogen. tandfonline.com The biodegradability of pyridine derivatives is highly dependent on the nature and position of substituents on the ring. tandfonline.com

For alkylpyridines, biodegradation can proceed through several pathways:

Hydroxylation: This is a common initial step in the aerobic degradation of many pyridine derivatives, often leading to the formation of hydroxypyridines. researchgate.netnih.gov

Ring Cleavage: Following initial transformations, the pyridine ring is cleaved, leading to the formation of aliphatic intermediates that can then be mineralized. nih.govasm.org For 3-methylpyridine and 3-ethylpyridine, a pathway involving C-2–C-3 ring cleavage has been proposed. nih.gov

Oxidation of the Alkyl Group: In some cases, the alkyl substituent itself can be oxidized. nih.gov

The presence of multiple alkyl groups, as in this compound, may influence the rate and pathway of biodegradation. While some microorganisms can degrade a range of alkylpyridines, the specific steric and electronic effects of the 3-methyl and 4-propyl substitution pattern would determine the amenability of this compound to enzymatic attack by soil and water microorganisms. tandfonline.comresearchgate.net